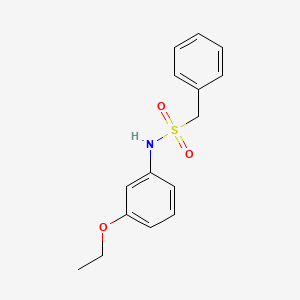
N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide, also known as EPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EPM belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, EPM has been found to exhibit unique properties that make it a promising candidate for various applications in the field of medicine.
作用机制
The mechanism of action of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide is not fully understood. However, it is believed that N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins in the body. For instance, N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been found to inhibit the activity of carbonic anhydrase, which plays a crucial role in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been found to exhibit various biochemical and physiological effects. For instance, N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been found to induce apoptosis in cancer cells by activating specific signaling pathways. N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has also been found to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the pH of cancer cells, thereby inhibiting their growth.
实验室实验的优点和局限性
One of the major advantages of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide is its potential as an anticancer agent. N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been found to exhibit potent anticancer activity against various types of cancer cells. However, one of the limitations of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been found to exhibit toxicity at high concentrations, which can limit its use in certain applications.
未来方向
There are several future directions for research on N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide. One of the most promising avenues is the development of new drugs based on N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide. Researchers are currently exploring various modifications to the structure of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide to improve its solubility and reduce its toxicity. Additionally, researchers are investigating the potential of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide represents a promising area of research that has the potential to lead to the development of new drugs for a variety of applications.
合成方法
The synthesis of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide involves the reaction of 3-ethoxyaniline with benzenesulfonyl chloride in the presence of a base. The resulting product is purified through recrystallization to obtain pure N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide. The synthesis of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been extensively studied, and various modifications have been made to improve the yield and purity of the product.
科学研究应用
N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has been found to exhibit various therapeutic properties, making it a promising candidate for the development of new drugs. One of the most significant applications of N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide is its potential as an anticancer agent. Studies have shown that N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth. N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide has also been found to inhibit the activity of carbonic anhydrase, an enzyme that is overexpressed in various types of cancer cells.
属性
IUPAC Name |
N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-2-19-15-10-6-9-14(11-15)16-20(17,18)12-13-7-4-3-5-8-13/h3-11,16H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXPMADBELYVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxyphenyl)-1-phenylmethanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

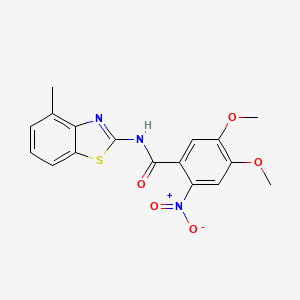
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4878481.png)
![ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4878488.png)

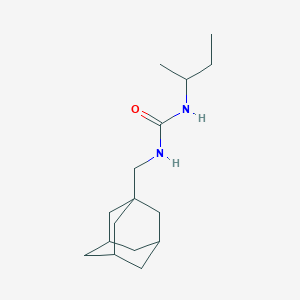
![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4878516.png)
![methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride](/img/structure/B4878520.png)
![3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4878532.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B4878538.png)
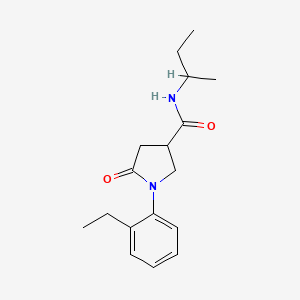
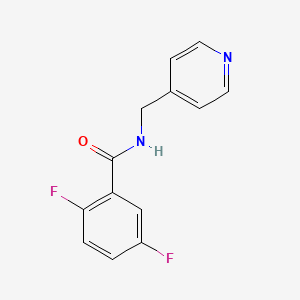
![5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B4878568.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4878576.png)
![2-{[5-(isopropylthio)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}-1-phenylethanone](/img/structure/B4878582.png)